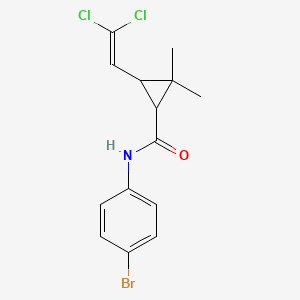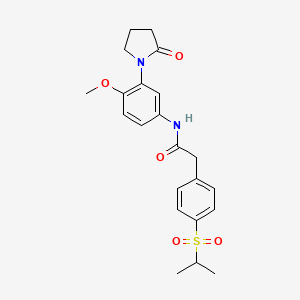
2-(4-(イソプロピルスルホニル)フェニル)-N-(4-メトキシ-3-(2-オキソピロリジン-1-イル)フェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isopropylsulfonyl group, a methoxy group, and a pyrrolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the context of enzyme inhibition or receptor modulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the isopropylsulfonylphenyl intermediate: This step involves the sulfonylation of a phenyl ring with isopropylsulfonyl chloride under basic conditions.
Introduction of the methoxy group: The methoxy group is introduced via methylation of a hydroxyl-substituted phenyl ring using methyl iodide and a base.
Coupling with the pyrrolidinone moiety: The final step involves the coupling of the isopropylsulfonylphenyl and methoxyphenyl intermediates with a pyrrolidinone derivative under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of sulfide-substituted derivatives.
Substitution: Formation of various nucleophile-substituted derivatives.
作用機序
The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-methoxy-3-((3-(2-oxopyrrolidin-1-yl)propyl)amino)sulfonyl)benzoic acid
- Phenyl boronic acid (PBA) containing BODIPY dyes
Uniqueness
2-(4-(isopropylsulfonyl)phenyl)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
特性
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-15(2)30(27,28)18-9-6-16(7-10-18)13-21(25)23-17-8-11-20(29-3)19(14-17)24-12-4-5-22(24)26/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRBGSPJHDFFFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
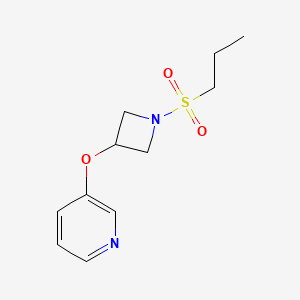
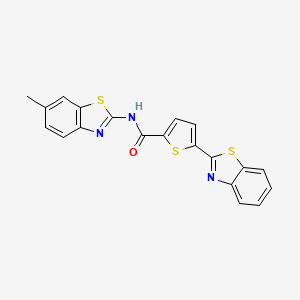
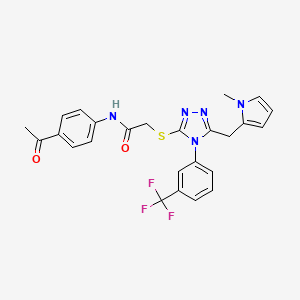
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-carbonyl)-1,4-diazepane](/img/structure/B2414733.png)
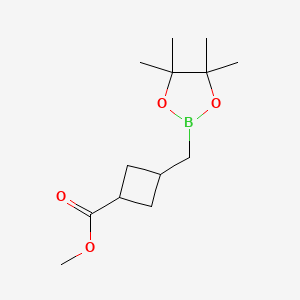
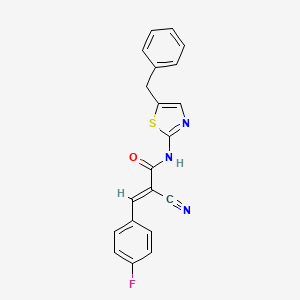

![3-[(Dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2414740.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2414741.png)
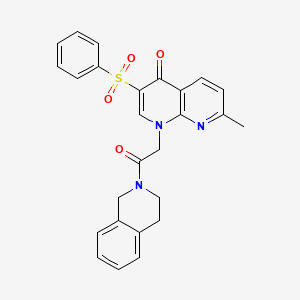
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2414743.png)
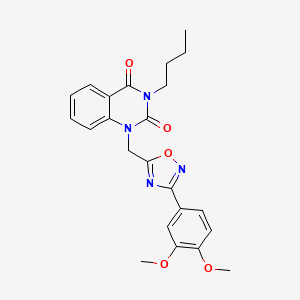
![N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2414746.png)
